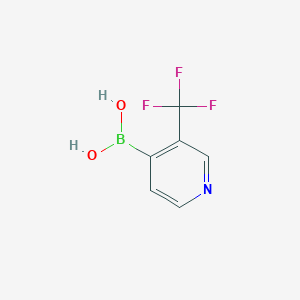

3-(Trifluoromethyl)pyridine-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(trifluoromethyl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF3NO2/c8-6(9,10)4-3-11-2-1-5(4)7(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKURWXTOIKLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204334-17-7 | |

| Record name | 3-(Trifluoromethyl)pyridine-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Trifluoromethyl)pyridine-4-boronic acid chemical properties

An In-depth Technical Guide to 3-(Trifluoromethyl)pyridine-4-boronic acid: Properties, Reactivity, and Applications

Introduction

This compound, with the CAS Number 1204334-17-7, is a specialized heterocyclic organoboron compound that has garnered significant attention as a versatile building block in modern synthetic chemistry.[1] Its structure, which combines the electron-deficient pyridine ring with a boronic acid moiety and a strongly electron-withdrawing trifluoromethyl (CF₃) group, imparts unique chemical properties that are highly sought after in the fields of medicinal chemistry and materials science.

The trifluoromethylpyridine (TFMP) motif is a key structural component in numerous active pharmaceutical and agrochemical ingredients.[2] The incorporation of the CF₃ group can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity.[2] This guide provides an in-depth analysis of the chemical properties, reactivity, and applications of this compound, offering a technical resource for researchers and scientists in drug development and chemical synthesis.

Physicochemical Properties

The distinct properties of this compound are foundational to its utility in synthesis. The presence of the trifluoromethyl group and the pyridine nitrogen atom influences its electronic nature, solubility, and reactivity. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | [3-(trifluoromethyl)pyridin-4-yl]boronic acid | [1] |

| CAS Number | 1204334-17-7 | [1] |

| Molecular Formula | C₆H₅BF₃NO₂ | [1] |

| Molecular Weight | 190.92 g/mol | [3][4] |

| Appearance | White to off-white solid | [4] |

| Predicted Boiling Point | ~285-323.5 °C at 760 mmHg | [3][4][5][6] |

| Predicted pKa | 6.56 ± 0.10 | [3][4] |

Chemical Reactivity and Key Reactions

The primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8] This reaction is one of the most powerful and widely used methods for constructing carbon-carbon (C-C) bonds, particularly between sp²-hybridized centers.[9][10]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction facilitates the synthesis of biaryl and heteroaryl compounds by coupling an organoboron species (like our title compound) with an organohalide in the presence of a palladium catalyst and a base.[11] The trifluoromethyl group on the pyridine ring renders the boronic acid a valuable reagent for introducing the 3-(trifluoromethyl)pyridin-4-yl moiety into complex molecular architectures, a common strategy in the development of kinase inhibitors and other targeted therapeutics.[7]

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar¹-X) to form a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf > Cl.[11]

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst to continue the cycle.

Below is a visualization of this fundamental process.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following protocol outlines a representative procedure for coupling this compound with an aryl bromide. Note: This is a generalized procedure and must be adapted and optimized for specific substrates and scales by a qualified chemist.

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a supporting ligand (e.g., SPhos, XPhos). The choice of catalyst and ligand is critical and often substrate-dependent.[10]

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/water.

-

Reaction Execution: Heat the mixture to the desired temperature (commonly 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup and Purification: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Applications in Drug Discovery and Materials Science

The pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and its bioisosteric relationship with other functional groups.[12] The introduction of a trifluoromethyl group via this compound is a key strategy for enhancing the pharmacological profiles of drug candidates.[8]

-

Pharmaceuticals: Derivatives synthesized using this building block have shown promise as kinase inhibitors for cancer therapy, as well as anti-inflammatory and antiviral agents.[7] The ability to precisely install the 3-(trifluoromethyl)pyridin-4-yl group is invaluable during lead optimization, where small structural modifications can lead to significant improvements in efficacy and safety.[7][8]

-

Agrochemicals: Trifluoromethylpyridine structures are integral to many modern herbicides and pesticides.[2] The unique properties imparted by the TFMP moiety can lead to products with high potency and selectivity.

-

Materials Science: The electron-deficient nature of the trifluoromethyl-substituted pyridine ring makes this building block attractive for the synthesis of organic semiconductors and other advanced materials with tailored electronic and optical properties for applications in organic electronics and sensors.[8]

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of this compound and to ensure laboratory safety.

-

Safety Precautions: Based on data for similar pyridine boronic acids, this compound should be treated as hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[13][14] Always handle this chemical in a well-ventilated fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][16]

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[15][16] Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended for long-term stability.[4]

-

First Aid:

-

In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14][16]

-

In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[15][16]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15][16]

-

Conclusion

This compound is a high-value chemical building block with significant applications in pharmaceutical, agrochemical, and materials science research. Its unique combination of a pyridine core, a reactive boronic acid handle, and a modulating trifluoromethyl group makes it an essential tool for constructing complex molecules via Suzuki-Miyaura cross-coupling. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in advancing scientific discovery.

References

-

El-Gendy, A. A., et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)." RSC Advances 11.3 (2021): 1568-1581. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Frontier of Pyridine Derivatives in Modern Drug Discovery. [Link]

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society 129.11 (2007): 3358-3366. [Link]

-

Rulíšek, L., et al. "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine." Beilstein Journal of Organic Chemistry 14 (2018): 2386-2396. [Link]

-

Yoshikawa, N., et al. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science 45.4 (2020): 236-247. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. (2026-01-05). [Link]

-

PubMed. "Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands." Chemical & Pharmaceutical Bulletin 73.4 (2025): 327-335. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

Al-Warhi, T., et al. "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities." Molecules 28.10 (2023): 4209. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 1093407-58-9 CAS MSDS (2-(Trifluoromethyl)pyridine-4-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. labsolu.ca [labsolu.ca]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bg.cpachem.com [bg.cpachem.com]

- 14. aksci.com [aksci.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)pyridine-4-boronic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3-(trifluoromethyl)pyridine-4-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group's unique electronic properties and the boronic acid's versatile reactivity make this compound a highly sought-after intermediate for the synthesis of complex molecules with potential therapeutic applications. This document explores the two primary and most effective synthetic strategies: the Palladium-catalyzed Miyaura borylation and the halogen-metal exchange-driven lithiation-borylation. Detailed mechanistic insights, step-by-step experimental protocols, and critical process parameters are discussed to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of these synthetic transformations.

Introduction: The Significance of this compound in Modern Drug Discovery

The pyridine scaffold is a ubiquitous motif in a vast number of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl (-CF3) group onto the pyridine ring can significantly modulate a molecule's physicochemical and biological properties. The high electronegativity of the fluorine atoms in the -CF3 group imparts a strong electron-withdrawing effect, which can influence acidity, basicity, and metabolic stability. Furthermore, the lipophilicity of the -CF3 group can enhance membrane permeability and bioavailability.

This compound serves as a key intermediate for introducing the 3-(trifluoromethyl)pyridin-4-yl moiety into target molecules, most notably through the powerful Suzuki-Miyaura cross-coupling reaction. This allows for the facile formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures that are often found at the core of pharmacologically active compounds. The ability to precisely install this particular substituted pyridine ring system is of paramount importance for structure-activity relationship (SAR) studies in drug development programs.

This guide will focus on the practical synthesis of this valuable building block, starting from readily available precursors and employing robust and scalable chemical transformations.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound hinges on the formation of a carbon-boron bond at the C4 position of the 3-(trifluoromethyl)pyridine core. Two principal strategies have proven to be the most effective and are detailed below. The choice between these methods will often depend on factors such as the availability of starting materials, scale of the reaction, and tolerance to specific functional groups.

A crucial prerequisite for both synthetic routes is a suitable starting material, typically a 4-halo-3-(trifluoromethyl)pyridine. Both 4-bromo-3-(trifluoromethyl)pyridine (CAS 1060801-89-9) and 4-chloro-3-(trifluoromethyl)pyridine (CAS 732306-24-0) are commercially available, though their synthesis from more fundamental precursors is also a viable option for large-scale campaigns.[1]

Route 1: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a robust and versatile palladium-catalyzed cross-coupling reaction that allows for the synthesis of boronate esters from aryl or vinyl halides.[1][2] This method is characterized by its mild reaction conditions and broad functional group tolerance, making it a favored approach in modern organic synthesis.

2.1.1. The Causality Behind the Experimental Choices: A Mechanistic Perspective

The catalytic cycle of the Miyaura borylation is a well-established process that involves a series of key steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Figure 1: Catalytic Cycle of the Miyaura Borylation Reaction.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the 4-halo-3-(trifluoromethyl)pyridine, forming a Pd(II) intermediate.

-

Transmetalation: The bis(pinacolato)diboron, activated by a base (commonly potassium acetate, KOAc), transfers a boryl group to the palladium center, displacing the halide. The choice of a mild base like KOAc is critical to prevent the premature Suzuki coupling of the newly formed boronate ester with the starting halide.[2]

-

Reductive Elimination: The final step involves the reductive elimination of the desired 3-(trifluoromethyl)pyridine-4-boronate ester from the Pd(II) complex, regenerating the active Pd(0) catalyst.

2.1.2. Experimental Protocol: Miyaura Borylation of 4-Bromo-3-(trifluoromethyl)pyridine

This protocol is adapted from established procedures for the Miyaura borylation of aryl halides.[3][4]

Materials:

-

4-Bromo-3-(trifluoromethyl)pyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-3-(trifluoromethyl)pyridine (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), and anhydrous potassium acetate (2.0-3.0 eq.).

-

Add Pd(dppf)Cl₂ (2-5 mol%).

-

Add anhydrous 1,4-dioxane via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine, can be purified by column chromatography on silica gel.

-

The resulting pinacol boronate ester can be hydrolyzed to the corresponding boronic acid by treatment with an aqueous acid (e.g., HCl) or by transesterification with another diol followed by hydrolysis. However, for many applications, the pinacol ester is used directly in subsequent reactions.

Table 1: Quantitative Data for Miyaura Borylation

| Parameter | Value | Reference |

| Starting Material | 4-Bromo-3-(trifluoromethyl)pyridine | [1] |

| Reagents | B₂pin₂, Pd(dppf)Cl₂, KOAc | [2][4] |

| Solvent | 1,4-Dioxane | [2] |

| Temperature | 80-100 °C | [2] |

| Typical Yield | 70-90% (of the boronate ester) | General expectation for this reaction type |

Route 2: Lithiation-Borylation via Halogen-Metal Exchange

This classical approach to the synthesis of aryl boronic acids involves the generation of a highly reactive organolithium intermediate through halogen-metal exchange, followed by quenching with a boron electrophile.[5][6] This method is particularly well-suited for small to medium-scale synthesis and can be very efficient, though it requires stringent anhydrous and low-temperature conditions.

2.2.1. The Causality Behind the Experimental Choices: A Mechanistic Perspective

The lithiation-borylation sequence is a two-step process that leverages the high reactivity of organolithium reagents.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Buy 4-Bromo-3-(trifluoromethyl)pyridine | 1060801-89-9 [smolecule.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. guidechem.com [guidechem.com]

A Technical Guide to 3-(Trifluoromethyl)pyridine-4-boronic acid: Synthesis, Properties, and Applications in Modern Chemistry

Introduction: A Keystone Building Block in Synthetic Chemistry

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for modulating physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is a privileged moiety, valued for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved binding affinity and pharmacokinetic profiles.[1] When this group is installed on a pyridine ring—a core heterocyclic structure in numerous pharmaceuticals and agrochemicals—it creates a powerful building block for synthetic chemists.[2]

3-(Trifluoromethyl)pyridine-4-boronic acid (CAS: 1204334-17-7) has emerged as a particularly valuable reagent.[3] As a bifunctional molecule, it combines the unique electronic properties of the 3-(trifluoromethyl)pyridine core with the versatile reactivity of a boronic acid functional group. This makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[4][5]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, outlines key synthetic methodologies, presents a validated protocol for its primary application in Suzuki-Miyaura coupling, and explores the scientific rationale behind its widespread use in medicinal chemistry and beyond.

Physicochemical Properties and Safe Handling

Understanding the fundamental properties of this compound is critical for its successful application and safe handling in a laboratory setting. The compound is typically supplied as a stable, white to off-white solid.[6]

Key Properties Summary

| Property | Value | Source |

| Molecular Formula | C₆H₅BF₃NO₂ | [3][6][7] |

| Molecular Weight | 190.92 g/mol | [3][6][7] |

| CAS Number | 1204334-17-7 | [3] |

| Appearance | White to off-white solid | [6] |

| Purity | Typically ≥95% | [3] |

| Boiling Point | 285°C (Predicted) | [6][7] |

| Density | 1.44 g/cm³ (Predicted) | [6][7] |

| pKa | 6.56 ± 0.10 (Predicted) | [6][7] |

Safe Handling, Storage, and Disposal

Expertise in Practice: Boronic acids, particularly heteroaromatic ones, can be susceptible to degradation through protodeboronation, especially under acidic or harsh conditions.[8] Proper handling is paramount to preserving the reagent's integrity.

-

Handling: Always handle this compound in a well-ventilated area, such as a fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat.[10] Avoid inhalation of dust by preventing aerosol formation.[9][11] The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3]

-

Storage: For long-term stability, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[6] Refrigeration at 2-8°C is recommended to minimize degradation over time.[6] It is sensitive to air and moisture.[11]

-

Spill & Disposal: In case of a spill, sweep up the solid material carefully to avoid creating dust and place it in a suitable, closed container for disposal.[11] Dispose of the chemical in accordance with local, state, and federal regulations.

Synthesis Methodologies: Crafting the Reagent

The synthesis of trifluoromethyl-substituted pyridylboronic acids is a non-trivial task that requires careful control of reaction conditions. The electron-withdrawing nature of both the pyridine ring and the trifluoromethyl group influences the reactivity of the molecule. Two predominant strategies for their synthesis are classical lithiation-boronation and modern transition-metal-catalyzed C-H borylation.

Pathway 1: Lithiation and Borylation

This is a well-established, albeit often challenging, method for functionalizing pyridine rings.[8]

Causality Behind the Method: The process relies on the selective deprotonation of an aryl halide precursor using a strong organolithium base at low temperatures to form a lithiated intermediate. This highly reactive species then acts as a nucleophile, attacking an electrophilic boron source (e.g., a trialkyl borate). A final aqueous workup hydrolyzes the resulting boronate ester to yield the desired boronic acid. The low temperature is critical to prevent side reactions and decomposition of the thermally sensitive organolithium intermediate.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable, self-validating system for coupling this compound with a generic aryl bromide.

-

Materials:

-

This compound (1.2 mmol, 1.2 equiv)

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Degassed Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 ratio)

-

Reaction vessel (e.g., microwave vial or round-bottom flask) with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

-

-

Procedure:

-

Vessel Preparation: To the reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.03 mmol).

-

Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 Dioxane/Water) via syringe.

-

Reaction: Place the vessel in a preheated oil bath at 80-100°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

-

The Strategic Value in Drug Discovery and Agrochemicals

The utility of this compound extends beyond its chemical reactivity; its strategic value lies in the properties imparted by the trifluoromethylpyridine core.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the -CF3 group is resistant to oxidative metabolism by cytochrome P450 enzymes. [1]Replacing a metabolically labile group (like a methyl group) with a -CF3 group can significantly increase a drug candidate's half-life.

-

Lipophilicity and Permeability: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, a key factor for oral bioavailability and reaching intracellular targets. [1]* Modulation of Basicity: The strongly electron-withdrawing -CF3 group lowers the pKa of the pyridine nitrogen. This modulation is crucial for avoiding off-target effects (e.g., hERG channel binding) and fine-tuning the ionization state of a molecule at physiological pH, which impacts solubility and target engagement.

-

Binding Interactions: The -CF3 group can participate in unique, non-covalent interactions with protein targets, such as dipole-dipole or orthogonal multipolar interactions, potentially increasing binding affinity and selectivity.

This combination of properties makes trifluoromethylpyridines a key structural motif in numerous active ingredients, including kinase inhibitors for oncology and herbicides for agriculture. [1][2]

Conclusion

This compound is more than just a chemical reagent; it is a meticulously designed building block that empowers chemists to construct complex, high-value molecules with tailored properties. Its robust utility in Suzuki-Miyaura cross-coupling, combined with the advantageous physicochemical characteristics of the trifluoromethylpyridine scaffold, ensures its continued and expanding role in the development of next-generation pharmaceuticals, agrochemicals, and functional materials. This guide provides the foundational knowledge for researchers to confidently and effectively leverage this powerful tool in their synthetic endeavors.

References

- ECHEMI. (n.d.). Pyridin-3-ylboronic acid SDS, 1692-25-7 Safety Data Sheets.

- Thermo Fisher Scientific. (n.d.). Pyridine-4-boronic acid - SAFETY DATA SHEET.

- ChemicalBook. (2025). Pyridine-4-boronic acid - Safety Data Sheet.

- Bryce, M. R., et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. RSC Publishing.

- Singh, R. P., et al. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate.

- Fluorochem. (n.d.). This compound.

- Echemi. (n.d.). 2-(Trifluoromethyl)pyridine-4-boronic acid.

- ChemicalBook. (n.d.). 1093407-58-9(2-(Trifluoromethyl)pyridine-4-boronic acid) Product Description.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- Fuji, M., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research, 40(4), 275-286.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1093407-58-9 CAS MSDS (2-(Trifluoromethyl)pyridine-4-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]

Navigating the Spectroscopic Landscape of 3-(Trifluoromethyl)pyridine-4-boronic Acid: A Technical Guide

For Immediate Release

A Deep Dive into the Structural Elucidation of a Key Building Block

Introduction: The Significance of 3-(Trifluoromethyl)pyridine-4-boronic Acid

This compound is a key heterocyclic building block in medicinal chemistry and materials science. The trifluoromethyl group (-CF3), a bioisostere for a methyl or ethyl group, can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The boronic acid moiety is a versatile functional group, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.

Accurate and unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of the final products. Spectroscopic techniques, particularly NMR and MS, are the primary tools for this purpose. This guide will explore the expected spectral signatures of this compound, providing a robust framework for its identification and characterization.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most informative experiments.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons of the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of both the trifluoromethyl group and the boronic acid moiety, as well as the nitrogen atom in the pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | Singlet (or narrow doublet) | - |

| H-5 | 7.6 - 7.8 | Doublet | ~5 |

| H-6 | 8.6 - 8.8 | Doublet | ~5 |

| B(OH)₂ | 8.0 - 8.5 | Broad Singlet | - |

-

H-2 and H-6: These protons are situated ortho to the nitrogen atom, leading to a significant downfield shift. H-2 is expected to be the most downfield due to the combined deshielding effects of the adjacent nitrogen and the boronic acid group.

-

H-5: This proton is meta to the nitrogen and will appear at a more upfield position compared to H-2 and H-6.

-

B(OH)₂: The protons of the boronic acid hydroxyl groups are exchangeable and will appear as a broad singlet. Its chemical shift can be highly dependent on the solvent, concentration, and water content.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The presence of the trifluoromethyl group will result in a characteristic quartet for the carbon to which it is attached due to C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 | 150 - 155 | Singlet |

| C-3 | 130 - 135 | Quartet (¹JCF ≈ 270-280 Hz) |

| C-4 | (Broad/Not Observed) | - |

| C-5 | 125 - 130 | Singlet |

| C-6 | 148 - 152 | Singlet |

| -CF₃ | 120 - 125 | Quartet (¹JCF ≈ 270-280 Hz) |

-

C-4: The carbon atom directly attached to the boron atom often shows a broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus.

-

C-3 and -CF₃: The carbon of the trifluoromethyl group and the C-3 of the pyridine ring will appear as quartets due to the strong one-bond and two-bond C-F coupling, respectively.

Predicted ¹⁹F NMR Spectrum

Fluorine-19 NMR is a highly sensitive technique for the detection of fluorinated compounds. The spectrum of this compound is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group.

The chemical shift of the -CF₃ group on an aromatic ring is typically observed in the range of -60 to -65 ppm relative to CFCl₃.[1] The electron-withdrawing nature of the pyridine ring and the boronic acid group may cause a slight downfield shift.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₆H₅BF₃NO₂), the expected molecular weight is approximately 190.9 g/mol .

In electrospray ionization (ESI), a common ionization technique for polar molecules, the compound is expected to be detected as its protonated molecule [M+H]⁺ at m/z 192. It is also common for boronic acids to undergo dehydration in the mass spectrometer, leading to the observation of a peak corresponding to [M-H₂O+H]⁺.

Table 3: Predicted Mass Spectrometry Data (ESI+)

| Ion | Predicted m/z |

| [M+H]⁺ | 192.0 |

| [M-H₂O+H]⁺ | 174.0 |

The mass spectrum of the related compound, 3-(trifluoromethyl)pyridine, shows a molecular ion peak at m/z 147, which can serve as a reference for the fragmentation of the pyridine core.[2]

Experimental Protocols

While specific experimental data for the title compound is not provided, the following are general, field-proven protocols for acquiring high-quality NMR and MS data for boronic acid compounds.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice for boronic acids as it can help to sharpen the B(OH)₂ proton signal.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to observe the quaternary carbons and the carbon attached to boron.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A fluorine-free probe is recommended to avoid background signals.

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS).

-

Analysis: Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

Visualization of Key Structural Features

The following diagram illustrates the molecular structure of this compound and highlights the key nuclei for NMR analysis.

Figure 1: Molecular structure of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the NMR and MS spectral data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive set of expected spectral parameters has been compiled. This information will be invaluable for researchers in confirming the identity and purity of this versatile building block, thereby ensuring the quality and reproducibility of their synthetic endeavors. The authors welcome the future publication of experimental data for this compound to validate and refine the predictions made herein.

References

-

NIST. Pyridine, 3-(trifluoromethyl)-. In: NIST Chemistry WebBook. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

SpectraBase. 4-Trifluoromethylphenylboronic acid - Optional[1H NMR] - Spectrum. [Link]

Sources

A Senior Application Scientist's Guide to 3-(Trifluoromethyl)pyridine-4-boronic acid: From Sourcing to Suzuki Coupling

Introduction: The Strategic Value of the Trifluoromethylpyridine Moiety

In the landscape of modern medicinal chemistry and agrochemical discovery, the trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged structural motif.[1][2] The unique combination of the electron-withdrawing trifluoromethyl (-CF3) group and the heterocyclic pyridine ring imparts profound effects on a molecule's physicochemical properties.[1][2] The -CF3 group enhances metabolic stability, membrane permeability, and binding affinity, while the pyridine nitrogen offers a site for hydrogen bonding and influences the molecule's pKa.[2][3] This synergy has led to the incorporation of TFMP in numerous FDA-approved drugs and advanced agrochemicals.[1][4][5]

3-(Trifluoromethyl)pyridine-4-boronic acid (CAS No. 1204334-17-7) is a key building block that allows for the direct installation of this valuable pharmacophore onto a wide range of molecular scaffolds.[6] Its primary utility is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation. This guide provides an in-depth technical overview of its commercial availability, essential properties, and a field-tested protocol for its successful application in Suzuki-Miyaura coupling.

Commercial Availability and Strategic Sourcing

The reliable commercial availability of high-purity starting materials is the bedrock of any successful research campaign. This compound is available from several reputable chemical suppliers, though it is often considered a specialty reagent. When sourcing this compound, researchers should prioritize suppliers that provide comprehensive analytical data (e.g., NMR, LC-MS) to verify identity and purity, as boronic acids can be prone to dehydration and other side reactions.

Key Sourcing Considerations:

-

Purity: Look for a minimum purity of 95%, with higher grades preferred for sensitive downstream applications.[6]

-

Formulation: While the free boronic acid is common, some suppliers may offer the more stable pinacol ester derivative. These esters can offer a longer shelf-life and may be preferable for high-throughput screening campaigns.

-

Lead Times: Availability can vary. Some suppliers maintain stock in regional warehouses for rapid delivery, while others may have longer lead times from central or overseas locations.[6]

Table 1: Comparison of Commercial Suppliers for this compound

| Supplier | Product Number (Example) | Purity | Available Quantities | Notes |

| Fluorochem | F502083 | ≥95% | 100 mg, 250 mg, 1 g | Often has stock in various global locations, including China, for direct shipping.[6] |

| Sigma-Aldrich (Merck) | CDS015768 (Isomer Hydrate) | AldrichCPR* | 100 mg | The AldrichCPR line is for early discovery; analytical data is not collected by the supplier, and the buyer assumes responsibility for confirming purity. |

| Various Marketplace Vendors | Varies | Typically ≥95% | Gram to multi-gram scale | Platforms like Echemi and Guidechem list multiple suppliers, primarily from China.[7][8] |

*Note: The isomer, 4-(Trifluoromethyl)pyridine-3-boronic acid hydrate, is also commercially available and should not be confused.[7][9] Always verify the CAS number (1204334-17-7 for the 3-CF3, 4-BA isomer) before purchasing.[6]

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is critical for designing robust experimental protocols and ensuring laboratory safety.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1204334-17-7 | [6] |

| Molecular Formula | C₆H₅BF₃NO₂ | [6] |

| Molecular Weight | 190.92 g/mol | [6][10] |

| Appearance | White to off-white solid | [10] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. Keep container tightly closed in a dry, cool, and well-ventilated place.[10][11] |

Safety & Handling:

This compound is classified as harmful and an irritant.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][12]

-

Precautionary Measures: Avoid breathing dust.[6][12] Wash hands thoroughly after handling.[6][11] In case of contact with eyes, rinse cautiously with water for several minutes.[6][11] If swallowed, call a poison center or doctor immediately.[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the premier method for utilizing this compound to forge new C-C bonds. The strongly electron-withdrawing nature of the 3-CF3 pyridine ring can influence reactivity, making careful optimization of reaction conditions essential.[13]

Scientific Rationale Behind Protocol Choices:

The protocol below is designed to be a robust starting point. The choice of catalyst, base, and solvent system is critical for achieving high yields.

-

Catalyst System: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(dppf)Cl₂ is often reliable. The dppf ligand provides a good balance of electron-donating properties and steric bulk to facilitate the key steps of oxidative addition and reductive elimination.[14]

-

Base: The base plays a crucial role in activating the boronic acid for transmetalation.[15] An aqueous solution of a carbonate (e.g., Na₂CO₃ or K₂CO₃) or phosphate (K₃PO₄) is commonly used.[16] The base facilitates the formation of a more nucleophilic boronate species, which readily transfers its organic group to the palladium center.[15]

-

Solvent: A two-phase solvent system, such as dioxane/water or DME/water, is often effective. This ensures that both the organic-soluble aryl halide and the water-soluble inorganic base can participate in the reaction at the interface.

Workflow for Sourcing and Application

The following diagram illustrates the logical flow from identifying the need for the reagent to its successful application in a synthesis campaign.

Caption: Workflow from reagent sourcing to final product analysis.

Detailed Step-by-Step Suzuki-Miyaura Protocol

Materials:

-

This compound (1.0 eq)

-

Aryl bromide or iodide (1.1 eq)

-

Pd(dppf)Cl₂ (0.03 eq, 3 mol%)

-

Sodium Carbonate (Na₂CO₃) (3.0 eq)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl halide (1.1 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This step is critical as oxygen can deactivate the palladium catalyst.

-

Solvent & Base Addition: Under a positive pressure of inert gas, add 1,4-dioxane. In a separate vessel, dissolve the Na₂CO₃ (3.0 eq) in deionized water. Degas the aqueous solution by bubbling nitrogen through it for 15-20 minutes.

-

Reaction Initiation: Add the degassed aqueous Na₂CO₃ solution to the reaction flask via syringe. The typical solvent ratio is 4:1 dioxane:water.

-

Heating & Monitoring: Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the desired biaryl product.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is an indispensable tool for introducing the electronically unique and pharmaceutically relevant 3-CF₃-pyridine moiety. While its procurement requires careful attention to supplier reputation and quality control, its application in Suzuki-Miyaura cross-coupling is straightforward when guided by robust, mechanistically sound protocols. By understanding the commercial landscape and the critical parameters governing its reactivity, researchers can effectively leverage this building block to accelerate the discovery and development of novel chemical entities.

References

-

Ishikawa, T. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients," PubMed Central, Available at: [Link].

-

ResearchGate, "Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester," ResearchGate, Available at: [Link].

-

ACS Publications, "Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides," Journal of Agricultural and Food Chemistry, Available at: [Link].

-

MDPI, "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years," MDPI, Available at: [Link].

-

ACS Publications, "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids," Journal of the American Chemical Society, Available at: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD., "The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery," ningboinno.com, Available at: [Link].

-

CPAchem, "Safety data sheet - 4-(Trifluoromethyl)pyridine-3-carboxylic acid," CPAchem, Available at: [Link].

-

ResearchGate, "(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years," ResearchGate, Available at: [Link].

-

Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal, Available at: [Link].

-

ResearchGate, "(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters," ResearchGate, Available at: [Link].

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. guidechem.com [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 1093407-58-9 CAS MSDS (2-(Trifluoromethyl)pyridine-4-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. bg.cpachem.com [bg.cpachem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Safety and Handling of 3-(Trifluoromethyl)pyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chemist's Perspective on a Modern Reagent

3-(Trifluoromethyl)pyridine-4-boronic acid is a heterocyclic organoboron compound that has garnered significant interest in medicinal chemistry and drug development. Its utility primarily stems from its role as a key building block in Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning methodology for the formation of carbon-carbon bonds. The trifluoromethyl group (-CF3) is a highly sought-after moiety in pharmaceutical candidates due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The pyridine core is also a prevalent scaffold in numerous approved drugs.

As with any reactive chemical species, a thorough understanding of its properties is paramount for safe and effective use in the laboratory. This guide provides a comprehensive overview of the safety, handling, and reactivity of this compound, moving beyond standard safety data sheet (SDS) information to offer deeper insights into its chemical behavior.

Chapter 1: Hazard Identification and Risk Assessment

A foundational aspect of laboratory safety is a clear understanding of the potential hazards associated with a substance. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

| Hazard Classification | GHS Category | Description |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |

Pictogram:

[3]Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.

The "Why" Behind the Hazards:

The irritant nature of this compound can be attributed to its chemical properties. As a boronic acid, it can interact with biological nucleophiles, potentially leading to localized irritation. The trifluoromethyl group enhances the compound's lipophilicity, which may facilitate its absorption through the skin. Inhalation of the dust can lead to irritation of the respiratory tract.

Chapter 2: Prudent Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.

Engineering Controls:

-

Chemical Fume Hood: All handling of solid this compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[4]

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential in the event of accidental exposure.

Personal Protective Equipment (PPE):

A comprehensive PPE regimen is your primary defense against exposure:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes.[5] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.[4][5] |

| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact.[5] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles. | Minimizes the risk of respiratory tract irritation.[5] |

Chapter 3: Chemical Reactivity and Stability Profile

Understanding the reactivity of this compound is not only crucial for its intended use in synthesis but also for anticipating potential hazards and preventing degradation.

Key Reactivity Considerations:

-

Protodeboronation: This is a common decomposition pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This process can be accelerated by the presence of acids or bases.[6][7] The electron-deficient nature of the pyridine ring, further accentuated by the trifluoromethyl group, can influence the rate of this undesired side reaction.[8][9]

-

Oxidation: Boronic acids are susceptible to oxidation, which can lead to the formation of phenols.[10] The presence of strong oxidizing agents should be avoided.

-

Thermal Decomposition: While specific data for this compound is limited, heating boronic acids can lead to dehydration and the formation of boroxines (anhydrides).[11][12] At higher temperatures, decomposition can generate hazardous fumes, including carbon oxides, nitrogen oxides, hydrogen fluoride, and boron oxides.[13][14]

Chemical Incompatibilities:

To maintain the integrity of the compound and prevent hazardous reactions, avoid contact with:

-

Strong Oxidizing Agents: Can lead to rapid and potentially exothermic oxidation.

-

Strong Acids and Bases: Can catalyze protodeboronation and other decomposition pathways.[6][7]

-

Moisture: Boronic acids are sensitive to moisture, which can affect their stability and reactivity.[15][16][17]

Chapter 4: Storage and Disposal

Proper storage is essential for maintaining the chemical's purity and preventing degradation. Safe disposal is a critical component of responsible laboratory practice.

Storage Recommendations:

-

Temperature: Store in a cool, dry place, typically in a refrigerator (2-8 °C).[18]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxygen.[18]

-

Light: Protect from light by using an amber vial or storing in a dark location.

Disposal Protocol:

Disposal of this compound and its waste must be handled by a licensed hazardous waste disposal company.[19][20] This compound is a halogenated organic substance, and its incineration requires specific conditions to prevent the formation of toxic byproducts.[19]

Waste Collection Procedure:

-

Segregation: Collect waste containing this compound in a dedicated, clearly labeled, and sealed container.

-

Labeling: The waste container must be labeled with the full chemical name and associated hazard symbols.

-

Storage: Store the waste container in a designated satellite accumulation area until it is collected by the hazardous waste disposal service.

Chapter 5: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5][21] |

| Skin Contact | Immediately flush the contaminated skin with soap and water for at least 15 minutes while removing contaminated clothing.[21][22][23][24][25] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][22][23][24] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][23] |

Spill Response:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, and only if you are trained to do so, use an inert absorbent material to contain the spill. Avoid generating dust.

-

Cleanup: Carefully sweep or vacuum the absorbed material into a labeled hazardous waste container.

-

Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Diagrams

DOT Diagram: Emergency Response for a Spill of this compound

Caption: Workflow for responding to a spill of this compound.

References

-

DoveMed. First Aid for Boric Acid Poisoning. [Link]

-

Royal Society of Chemistry. Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

-

Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

-

AWS. Boric Acid Safety Data Sheet. [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

-

ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]

-

Sci-Hub. The thermal decomposition of salts of boronic acids. [Link]

-

American Chemical Society. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]

-

Lab Alley. Boric Acid Safety & Hazards. [Link]

-

Liverpool John Moores University. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [Link]

-

Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. [Link]

-

National Institutes of Health. MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]

-

Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]

-

Chemistry For Everyone. What Are The Safety Precautions For Using Boric Acid?. [Link]

-

IsoLab. Boric Acid Standard Operating Procedure. [Link]

-

National Institutes of Health. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. [Link]

-

ResearchGate. Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. [Link]

-

KAUST Repository. Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. [Link]

-

National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

PNAS. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

-

PubMed. Electron-Deficient Borinic Acid Polymers: Synthesis, Supramolecular Assembly, and Examination as Catalysts in Amide Bond Formation. [Link]

-

ResearchGate. (A) Overview of the addition of arylboronic acids to electron-deficient.... [Link]

-

National Institutes of Health. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

-

Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. [Link]

-

ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

-

Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

-

ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]

-

ACS Publications. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

-

Mayo Clinic. Chemical burns: First aid. [Link]

-

PubChem. 4-(trifluoromethyl)pyridine. [Link]

-

Yuanli Bio. What are the storage conditions for Boric acid - 10B?. [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 4-(trifluoromethyl)pyridine-3-boronic acid hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Sci-Hub. The thermal decomposition of salts of boronic acids / Thermochimica Acta, 1974 [sci-hub.ru]

- 12. kiche.or.kr [kiche.or.kr]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. aksci.com [aksci.com]

- 15. academic.oup.com [academic.oup.com]

- 16. DSpace [repository.kaust.edu.sa]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. jubilantingrevia.com [jubilantingrevia.com]

- 21. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 22. First Aid for Boric Acid Poisoning - DoveMed [dovemed.com]

- 23. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]

- 24. laballey.com [laballey.com]

- 25. Chemical burns: First aid - Mayo Clinic [mayoclinic.org]

An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)pyridine-4-boronic Acid in Organic Solvents

Introduction

3-(Trifluoromethyl)pyridine-4-boronic acid is a pivotal building block in modern synthetic chemistry, particularly valued in the pharmaceutical and materials science sectors. Its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2] The trifluoromethyl (-CF3) group imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of target molecules, making this reagent highly sought after in drug discovery.

However, the successful application of this reagent is fundamentally dependent on its behavior in solution. Solubility is a critical parameter that dictates reaction kinetics, efficiency, and the feasibility of purification processes. A comprehensive understanding of the solubility of this compound is therefore not merely academic but a practical necessity for process development and optimization. This guide provides an in-depth analysis of the factors governing its solubility, a summary of expected solubility trends, a robust experimental protocol for precise determination, and a discussion of the practical implications for synthetic applications.

Theoretical Considerations: Molecular Structure and Its Influence on Solubility

The solubility of this compound is a complex interplay of its distinct structural motifs: the pyridine ring, the trifluoromethyl group, and the boronic acid moiety.

-

Pyridine Ring: As a heterocyclic aromatic amine, the pyridine ring introduces polarity and possesses a lone pair of electrons on the nitrogen atom, allowing it to act as a hydrogen bond acceptor. This feature generally promotes solubility in polar solvents.

-

Trifluoromethyl (-CF3) Group: This is a potent electron-withdrawing group. Its presence increases the acidity of the boronic acid, which can influence interactions with basic solvents or reagents.[3] Furthermore, the lipophilic nature of the C-F bonds tends to enhance solubility in less polar or fluorinated organic solvents.

-

Boronic Acid (-B(OH)2) Moiety: This functional group is the cornerstone of the molecule's reactivity and a primary driver of its solubility characteristics. It can act as both a hydrogen bond donor (via the -OH groups) and acceptor. A crucial and often overlooked aspect of boronic acids is their propensity to undergo reversible dehydration to form cyclic, trimeric anhydrides known as boroxines, especially under anhydrous conditions or upon heating.[4] The boronic acid and its corresponding boroxine exhibit markedly different solubility profiles, which can lead to variability in experimental results if not properly controlled.[5]

The interplay of these factors suggests that this compound will exhibit moderate to good solubility in polar aprotic solvents like THF, acetone, and DMF, where hydrogen bonding and dipole-dipole interactions can be maximized. Conversely, its solubility is expected to be low in nonpolar hydrocarbon solvents such as hexanes and methylcyclohexane.[3][5]

Quantitative Solubility Data

Specific, publicly available quantitative solubility data for this compound is sparse, a common challenge for specialized reagents.[6] However, leveraging data from analogous compounds like phenylboronic acid allows for the establishment of well-founded qualitative predictions. Phenylboronic acid is known to be highly soluble in ethers and ketones, moderately soluble in chloroform, and poorly soluble in hydrocarbons.[5] The addition of the polar pyridine ring and the lipophilic -CF3 group to this parent structure suggests a nuanced solubility profile.

For practical application, the following table provides a qualitative and predictive summary of solubility for this compound. It is strongly recommended that researchers determine precise solubility for their specific application and solvent system using the protocol outlined in the subsequent section.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility Level | Rationale |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | High | Polar, aprotic nature facilitates dissolution of the polar pyridine and boronic acid moieties. |

| Ketones | Acetone, 2-Butanone | High | Similar to ethers, the polar carbonyl group interacts favorably with the solute.[3] |

| Alcohols | Methanol, Ethanol | High | Protic nature allows for extensive hydrogen bonding with the boronic acid and pyridine nitrogen. |

| Amides | Dimethylformamide (DMF), DMAc | High | Highly polar aprotic solvents capable of disrupting intermolecular forces in the solid solute. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Moderate polarity can solvate the molecule, though less effectively than more polar options. |

| Aromatic | Toluene, Xylene | Low to Moderate | The aromatic ring can engage in π-stacking, but overall polarity is low. |

| Hydrocarbons | Hexanes, Heptane, Methylcyclohexane | Very Low | Nonpolar nature is incompatible with the polar functional groups of the solute.[5] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This section provides a detailed, step-by-step methodology for the accurate determination of solubility. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (HPLC grade or higher)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Magnetic stir bars

-

Temperature-controlled shaker or stir plate

-

Analytical balance (± 0.1 mg)

-

Syringe filters (0.2 μm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Methodology:

-

Preparation of Standard Solutions:

-

Causality: Accurate quantification of the dissolved solute requires a reliable calibration curve.

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution.

-

Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentration.

-

-

Sample Preparation and Equilibration:

-

Causality: The goal is to create a saturated solution where the rate of dissolution equals the rate of precipitation, ensuring the measured concentration is the true solubility limit. Adding a clear excess of solid is critical to guarantee saturation.

-

To a series of vials (in triplicate for statistical validity), add a precisely weighed amount of the solvent (e.g., 5.00 mL).

-

Add an excess amount of solid this compound to each vial. An amount that is visibly in excess after stirring is sufficient.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or on a stir plate set to a constant temperature (e.g., 25 °C) and stir vigorously. The equilibration time can vary, but 24-48 hours is typically sufficient.

-

-

Phase Separation:

-

Causality: It is imperative to analyze only the supernatant, as any suspended solid particles will artificially inflate the measured solubility.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw the supernatant using a syringe and immediately pass it through a 0.2 μm syringe filter into a clean vial. This step removes any fine, suspended particles.

-

-

Quantification:

-

Causality: The filtered, saturated solution must be diluted to fall within the linear range of the calibration curve for accurate measurement.

-

Accurately dilute a known volume of the filtered supernatant with the solvent to a concentration that falls within the range of your prepared standards.

-

Analyze the calibration standards and the diluted samples via HPLC-UV (or another validated analytical method).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration for the standards.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.

-

The result, typically expressed in mg/mL or mol/L, is the solubility of the compound in that solvent at the specified temperature.

-

Caption: Experimental workflow for determining the solubility of a boronic acid.

Implications for Synthetic Applications

The solubility of this compound is not just a physical constant; it is a critical variable that directly impacts the success of chemical reactions, most notably the Suzuki-Miyaura coupling.[1]

-

Reaction Kinetics: For a reaction to proceed efficiently, the reagents must be in the same phase. Poor solubility of the boronic acid can lead to a low effective concentration in the solution, resulting in slow or incomplete reactions. The reaction becomes mass-transfer limited rather than kinetically limited.

-

Solvent System Selection: The ideal solvent or solvent mixture must adequately dissolve not only the boronic acid but also the organohalide coupling partner and the base. Often, a mixture of solvents, such as toluene/ethanol or dioxane/water, is employed to achieve homogeneous conditions for all components.

-

Base Compatibility: The choice of base is also linked to solubility. Inorganic bases like K2CO3 or Cs2CO3 have limited solubility in many organic solvents. A solvent system that can dissolve both the organic reagents and provide sufficient interaction with the base is essential for activating the boronic acid for transmetalation.[7]

-

Purification: Solubility data is vital for designing effective purification strategies. For instance, a solvent in which the desired product is highly soluble but starting materials or byproducts are not can be used for crystallization. Conversely, a solvent that readily dissolves impurities but not the product can be used for trituration or washing.

Caption: Logical relationship between solvent choice, solubility, and reaction outcome.

Safety and Handling

As with all laboratory chemicals, this compound and its related compounds should be handled with care.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[8] In case of contact, rinse immediately with plenty of water.[9]

-